

NMR and mass spectrometry data for 3-Boc-amino-2,6-dioxopiperidine

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Compound of Interest

Compound Name: **3-Boc-amino-2,6-dioxopiperidine**

Cat. No.: **B125175**

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An Application Guide to the Definitive Structural Characterization of **3-Boc-amino-2,6-dioxopiperidine** using NMR and Mass Spectrometry

Introduction

3-Boc-amino-2,6-dioxopiperidine is a pivotal chiral building block in medicinal chemistry and pharmaceutical development. It serves as a key intermediate in the synthesis of immunomodulatory drugs (IMiDs), including analogues of thalidomide and lenalidomide.^{[1][2][3]} The precise molecular structure and purity of this intermediate are critical for the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, its unambiguous characterization is a non-negotiable step in the synthetic workflow.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the structural elucidation of **3-Boc-amino-2,6-dioxopiperidine** using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). We move beyond mere procedural lists to explain the rationale behind experimental choices, ensuring a robust and self-validating analytical approach.

Part 1: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the chemical environment, connectivity, and

stereochemistry of atoms within a molecule. For **3-Boc-amino-2,6-dioxopiperidine**, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) experiments is essential for complete structural assignment.

Experimental Protocol: NMR Sample Preparation

The quality of NMR data is directly dependent on meticulous sample preparation. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities.[\[4\]](#)

1. Solvent Selection:

- Primary Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent.[\[1\]](#) Its high polarity effectively dissolves the analyte, and its high boiling point makes it suitable for variable temperature studies if needed.[\[5\]](#)[\[6\]](#) The residual proton signal of DMSO-d₆ appears around δ 2.50 ppm, which typically does not interfere with key analyte signals.[\[7\]](#)
- Alternatives: Deuterated chloroform (CDCl₃) or methanol (CD₃OD) can be used, but solubility may be a limiting factor.[\[5\]](#)[\[7\]](#) Always check for complete dissolution.

2. Sample Concentration:

- ¹H NMR: For a standard 5 mm NMR tube, a concentration of 5-15 mg of the compound in 0.6-0.7 mL of deuterated solvent is sufficient for obtaining a high-quality spectrum in a few minutes.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- ¹³C NMR & 2D NMR: These experiments are less sensitive. A more concentrated sample (20-50 mg) is advisable to reduce acquisition time, which can range from 30 minutes to several hours.[\[10\]](#)

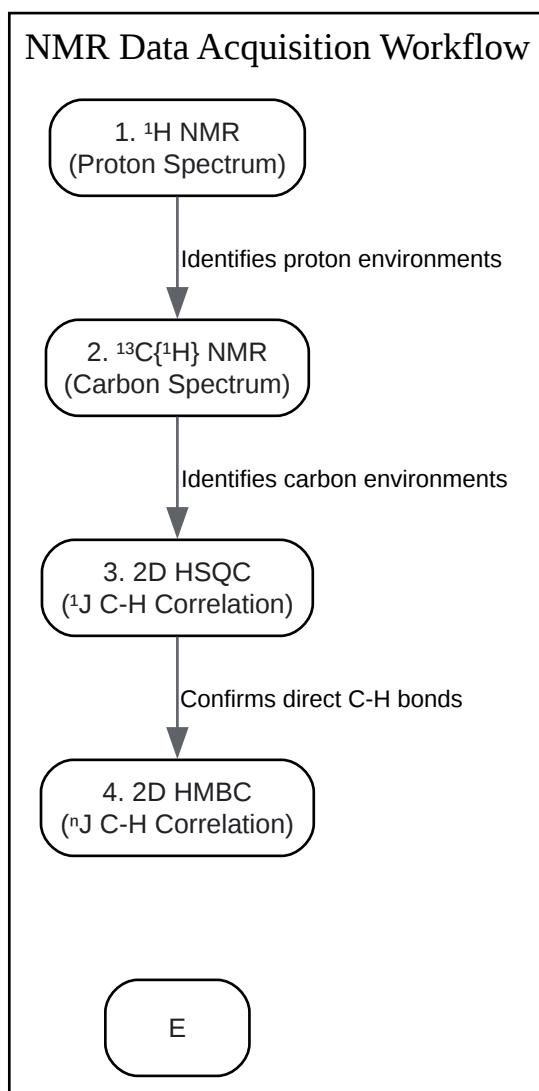
3. Step-by-Step Preparation:

- Weigh the desired amount of **3-Boc-amino-2,6-dioxopiperidine** into a clean, dry vial.
- Add the chosen deuterated solvent (e.g., 0.6 mL of DMSO-d₆).
- Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A clear, particulate-free solution is required.[\[10\]](#)

- Using a clean glass Pasteur pipette, transfer the solution into a high-quality, unscratched 5 mm NMR tube.[8][9]
- Cap the NMR tube securely and label it clearly. Do not use paper labels or tape that can interfere with the spinner.[9][11]

Data Acquisition Workflow

A logical workflow ensures that all necessary structural information is captured efficiently.



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Caption: A standard workflow for complete NMR-based structure elucidation.

NMR Data Interpretation: Expected Chemical Shifts and Correlations

The following tables summarize the expected NMR data for **3-Boc-amino-2,6-dioxopiperidine** dissolved in DMSO-d₆.

Table 1: Expected ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton Label | Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|--------------|-------------------------------------|--------------|-------------|-----------------------------------|
| H1 | ~11.0 | br s | 1H | Imide N-H |
| H3 | ~4.22 | dd | 1H | CH-N |
| H4a, H4b | ~1.90 - 2.00 | m | 2H | -CH ₂ - |
| H5a | ~2.70 | m | 1H | -CH ₂ -CO |
| H5b | ~2.45 | m | 1H | -CH ₂ -CO |
| H7 | ~7.0 | d | 1H | Boc N-H |
| H10 | ~1.40 | s | 9H | -C(CH ₃) ₃ |

Data referenced from literature.[\[1\]](#)

Table 2: Expected ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon Label | Chemical Shift (δ , ppm) | Assignment |
|--------------|----------------------------------|----------------------------|
| C2 | ~173.0 | Imide C=O |
| C6 | ~171.5 | Imide C=O |
| C8 | ~155.5 | Boc C=O |
| C9 | ~78.0 | $-\text{C}(\text{CH}_3)_3$ |
| C3 | ~52.0 | CH-N |
| C5 | ~31.0 | $-\text{CH}_2\text{-CO}$ |
| C10 | ~28.5 | $-\text{C}(\text{CH}_3)_3$ |
| C4 | ~25.0 | $-\text{CH}_2\text{-}$ |

Note: Specific chemical shifts can vary slightly based on concentration and instrument calibration.

2D NMR for Unambiguous Assignment:

- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is used to definitively assign the chemical shifts of the protonated carbons (C3, C4, C5, and C10).[\[12\]](#)
- HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the molecular skeleton. It reveals correlations between protons and carbons that are 2 or 3 bonds away.

Caption: Key HMBC correlations confirming the structure of **3-Boc-amino-2,6-dioxopiperidine**.

Part 2: Molecular Formula Confirmation by Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of a molecule, serving as an orthogonal technique to confirm the identity established by NMR. High-

Resolution Mass Spectrometry (HRMS) is particularly powerful, offering mass accuracy to within a few parts per million (ppm).[13][14]

Experimental Protocol: LC-MS Analysis

Liquid Chromatography (LC) is coupled to MS to separate the analyte from any potential impurities before detection, providing both purity information and mass data simultaneously.

1. Sample Preparation:

- Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile at a concentration of ~1 mg/mL.
- Perform a serial dilution to a working concentration of 1-10 µg/mL in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. Instrumentation and Conditions:

- LC System: A UHPLC or HPLC system is suitable.[15]
 - Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a standard choice.[15]
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: A typical gradient would be 5% B to 95% B over 5-10 minutes.
 - Flow Rate: 0.3 - 0.5 mL/min.
 - Injection Volume: 1 - 5 µL.[15]
- Mass Spectrometer: A tandem mass spectrometer (Q-TOF or Orbitrap) capable of HRMS.
 - Ionization Source: Electrospray Ionization (ESI). ESI is a "soft" ionization technique that minimizes fragmentation, making it ideal for determining the molecular weight of intact molecules.[16][17][18]

- Ionization Mode: Positive Ion Mode. The addition of formic acid to the mobile phase promotes the formation of protonated molecules, $[M+H]^+$.^[15]
- Scan Mode: Full scan from m/z 100-500 to detect the precursor ion.
- Tandem MS (MS/MS): A product ion scan of the isolated precursor ion ($[M+H]^+$) is performed to induce fragmentation and provide structural confirmation.

MS Data Interpretation: Expected Ions and Fragmentation

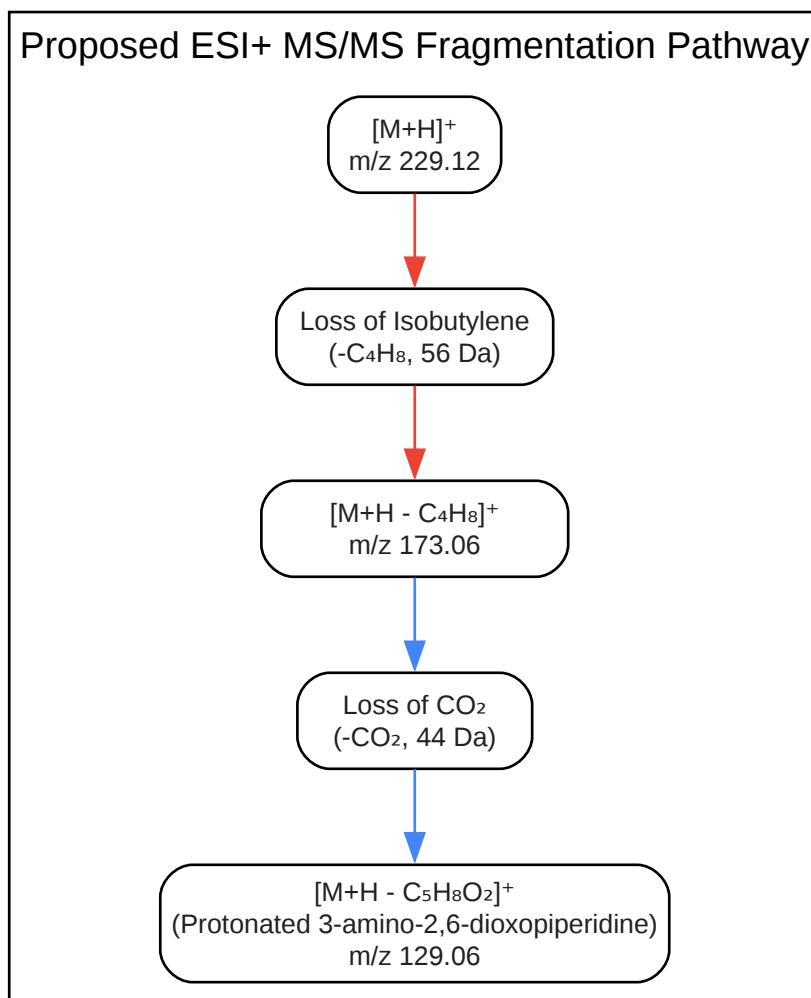
1. Accurate Mass Confirmation: The elemental composition of **3-Boc-amino-2,6-dioxopiperidine** is $C_{10}H_{16}N_2O_4$. The primary goal of HRMS is to confirm this formula by comparing the measured mass to the theoretical exact mass.

Table 3: Expected Ions in ESI+ High-Resolution Mass Spectrum

| Ion Formula | Ion Type | Calculated Exact Mass (m/z) |
|--------------------------|------------|-----------------------------|
| $C_{10}H_{17}N_2O_4^+$ | $[M+H]^+$ | 229.1183 |
| $C_{10}H_{16}N_2O_4Na^+$ | $[M+Na]^+$ | 251.1002 |
| $C_{10}H_{16}N_2O_4K^+$ | $[M+K]^+$ | 267.0742 |

An observed mass within 5 ppm of the calculated mass provides high confidence in the elemental composition.

2. Structural Confirmation via MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) provides a fragmentation "fingerprint" that is characteristic of the molecule's structure. The Boc protecting group is notoriously labile and provides a diagnostic fragmentation pattern.^{[19][20]}



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Caption: Dominant fragmentation pathway for $[M+H]^+$ of **3-Boc-amino-2,6-dioxopiperidine**.

The characteristic loss of 56 Da (isobutylene) via a McLafferty-type rearrangement is a strong indicator of the tert-butyl group.^[20] A subsequent loss of CO₂ (44 Da) leads to the protonated core structure, 3-amino-2,6-dioxopiperidine, at m/z 129.06. Observing this fragmentation pattern provides definitive proof of the Boc-protected amine on the piperidine-dione scaffold.

Conclusion

The combination of multi-dimensional NMR spectroscopy and high-resolution mass spectrometry provides a comprehensive and definitive characterization of **3-Boc-amino-2,6-dioxopiperidine**. NMR establishes the precise atomic connectivity and chemical environment,

while HRMS confirms the elemental composition and provides structural verification through predictable fragmentation patterns. Adherence to the detailed protocols and interpretation frameworks outlined in this guide will enable researchers to confidently verify the identity and purity of this critical pharmaceutical intermediate, ensuring the integrity and quality of their drug development pipeline.

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